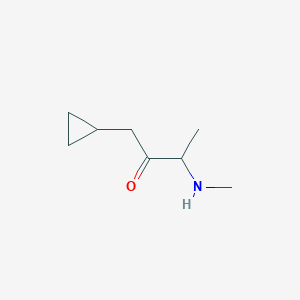
1-Cyclopropyl-3-(methylamino)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(methylamino)butan-2-one is an organic compound with the molecular formula C₈H₁₅NO This compound features a cyclopropyl group attached to a butanone backbone, with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(methylamino)butan-2-one can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a 1,3-dihalopropane, using zinc powder in ethanol . Another method includes the cyclisation of electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(methylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclopropyl-3-(methylamino)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(methylamino)butan-2-one involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, forming covalent bonds with target enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- 1-Cyclopropyl-3-methyl-3-(methylamino)butan-2-one
- Cyclopropylamine derivatives
- Cyclopropyl ketones
Comparison: 1-Cyclopropyl-3-(methylamino)butan-2-one is unique due to its specific combination of a cyclopropyl group and a methylamino substituent on a butanone backbone. This structure imparts distinct chemical and biological properties compared to other cyclopropyl derivatives .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-cyclopropyl-3-(methylamino)butan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(9-2)8(10)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
LHKSIFLBOQKTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1CC1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one](/img/structure/B15253697.png)
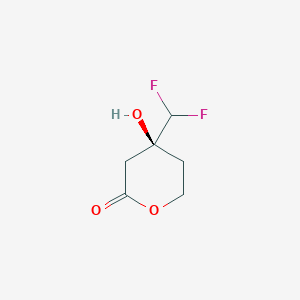
![5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde](/img/structure/B15253700.png)
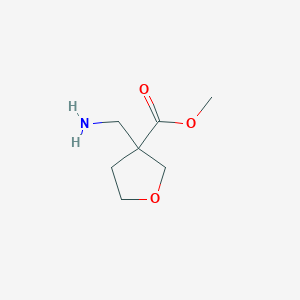
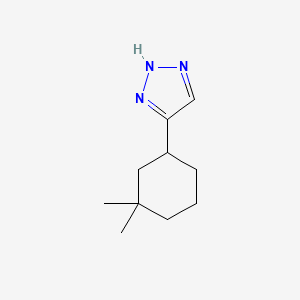

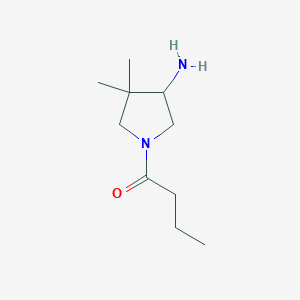
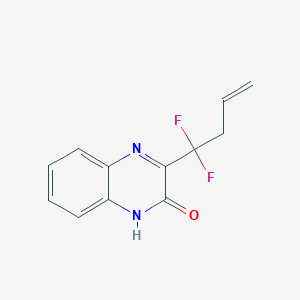
![7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B15253729.png)

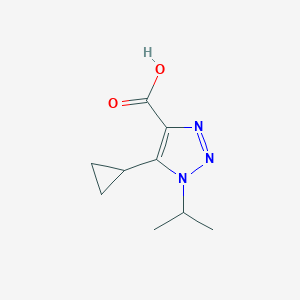
![4-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B15253748.png)
![Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15253755.png)
